molecular formula C14H12ClN3O4S B4843419 methyl 2-[({2-[(5-chloro-2-thienyl)carbonyl]hydrazino}carbonyl)amino]benzoate

methyl 2-[({2-[(5-chloro-2-thienyl)carbonyl]hydrazino}carbonyl)amino]benzoate

Cat. No. B4843419
M. Wt: 353.8 g/mol
InChI Key: QVBJRZYZAZHTJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[({2-[(5-chloro-2-thienyl)carbonyl]hydrazino}carbonyl)amino]benzoate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as CTK3A and is known for its ability to selectively inhibit the activity of certain enzymes in the body.

Mechanism of Action

The mechanism of action of CTK3A involves the inhibition of certain enzymes in the body. Specifically, CTK3A has been shown to selectively inhibit the activity of enzymes that are involved in the biosynthesis of certain molecules, such as prostaglandins. By inhibiting these enzymes, CTK3A can reduce the production of these molecules, which can lead to a reduction in inflammation and other disease symptoms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CTK3A are complex and varied. Some of the most notable effects of this compound include its ability to reduce inflammation, its potential anti-cancer effects, and its ability to selectively target certain enzymes in the body. Additionally, CTK3A has also been shown to have antioxidant properties, which may make it useful in the treatment of certain diseases that are associated with oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CTK3A in lab experiments is its specificity. Because this compound selectively targets certain enzymes in the body, it can be used to study the effects of inhibiting these enzymes without affecting other biochemical pathways. However, one limitation of using CTK3A is that it can be difficult to synthesize, which may limit its availability for use in research.

Future Directions

There are many potential future directions for research involving CTK3A. One promising area of research is the development of new cancer treatments that target the enzymes that are inhibited by CTK3A. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential use in the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis. Finally, additional research is needed to develop new and improved methods for synthesizing CTK3A, which could help to increase its availability for use in scientific research.

Scientific Research Applications

CTK3A has been studied extensively for its potential use in scientific research. One of the most promising applications of this compound is in the field of cancer research. CTK3A has been shown to selectively inhibit the activity of certain enzymes that are overexpressed in cancer cells, making it a potential target for the development of new cancer treatments. Additionally, CTK3A has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.

properties

IUPAC Name

methyl 2-[[(5-chlorothiophene-2-carbonyl)amino]carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O4S/c1-22-13(20)8-4-2-3-5-9(8)16-14(21)18-17-12(19)10-6-7-11(15)23-10/h2-7H,1H3,(H,17,19)(H2,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBJRZYZAZHTJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)NNC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[({2-[(5-chlorothiophen-2-yl)carbonyl]hydrazinyl}carbonyl)amino]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-[({2-[(5-chloro-2-thienyl)carbonyl]hydrazino}carbonyl)amino]benzoate

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